molecular formula C19H11BrN2O3S B2653035 N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477550-45-1

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2653035
CAS No.: 477550-45-1
M. Wt: 427.27
InChI Key: QPYHGSSAADBPBY-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a chromene moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

477550-45-1

Molecular Formula

C19H11BrN2O3S

Molecular Weight

427.27

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)15-10-26-19(21-15)22-18(24)14-9-25-16-4-2-1-3-13(16)17(14)23/h1-10H,(H,21,22,24)

InChI Key

QPYHGSSAADBPBY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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